tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate
Overview
Description
Tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate (TBHIE) is an organic compound that belongs to the class of indole derivatives1. It is a colorless liquid with a molecular formula of C13H17NO3 and a molecular weight of 239.27 g/mol1. TBHIE has a variety of uses in the chemical, pharmaceutical, and biotechnological industries and is used in a number of scientific research applications1.
Synthesis Analysis
Research has focused on the synthesis of derivatives similar to TBHIE1. These studies have led to the development of various compounds, enhancing our understanding of their chemical properties and potential applications1.
Molecular Structure Analysis
Studies on TBHIE and its analogs have included X-ray structure analysis, Hirshfeld analysis, and DFT studies1. These studies provide valuable insights into the molecular structure, electrostatic potential, and reactivity descriptors of these compounds1.
Chemical Reactions Analysis
Compounds containing the 3-indolyl-tert-butyl moiety, similar to TBHIE, have been explored for their potential antihypertensive activity1. They exhibit beta-adrenergic receptor antagonist action and vasodilating activity, which are essential for managing high blood pressure1.
Physical And Chemical Properties Analysis
TBHIE is a colorless liquid with a molecular formula of C13H17NO3 and a molecular weight of 239.27 g/mol1. More detailed physical and chemical properties are not available in the retrieved sources.
Scientific Research Applications
Antihypertensive and Beta-Adrenergic Receptor Antagonist Activity
Compounds containing the 3-indolyl-tert-butyl moiety, similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been explored for their potential antihypertensive activity. They exhibit beta-adrenergic receptor antagonist action and vasodilating activity, which are essential for managing high blood pressure (Kreighbaum et al., 1980).
Synthesis and Chemical Properties
Research has focused on the synthesis of derivatives similar to tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate. These studies have led to the development of various compounds, enhancing our understanding of their chemical properties and potential applications (Kralj et al., 2011).
Inhibition of Bacterial Efflux Pumps
Indole derivatives, including tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate, have been investigated for their ability to inhibit bacterial efflux pumps. This property is crucial in restoring the antibacterial activity of certain drugs against resistant strains of bacteria, such as Staphylococcus aureus (Héquet et al., 2014).
Structural and Electrochemical Studies
Studies on tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate and its analogs have included X-ray structure analysis, Hirshfeld analysis, and DFT studies. These studies provide valuable insights into the molecular structure, electrostatic potential, and reactivity descriptors of these compounds (Boraei et al., 2021).
Fluorescent Sensor Development
Research involving tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate has extended to the field of fluorescent sensor development. This has led to the creation of sensors with potential applications in various scientific and industrial contexts (Formica et al., 2018).
Safety And Hazards
The safety and hazards of TBHIE are not explicitly mentioned in the retrieved sources. However, as with all chemicals, it should be handled with care, using appropriate personal protective equipment, and its use should be restricted to research purposes1.
Future Directions
Research involving TBHIE has extended to the field of fluorescent sensor development1. This has led to the creation of sensors with potential applications in various scientific and industrial contexts1. Further research could explore these and other potential applications of TBHIE.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis.
properties
IUPAC Name |
tert-butyl N-[2-(5-hydroxy-1H-indol-3-yl)ethyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-15(2,3)20-14(19)16-7-6-10-9-17-13-5-4-11(18)8-12(10)13/h4-5,8-9,17-18H,6-7H2,1-3H3,(H,16,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIMONFHUAYVZPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1=CNC2=C1C=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(5-hydroxy-1H-indol-3-yl)ethylcarbamate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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